molecular formula C27H31NO2 B13860519 2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol

2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol

Cat. No.: B13860519
M. Wt: 401.5 g/mol
InChI Key: UCDLLZADXLRSGZ-CYYJNZCTSA-N
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Description

2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its complex molecular structure, which includes phenyl groups and an ethyl-methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

    Preparation of the Core Structure: The core structure, 1,2-diphenylbut-1-enyl, is synthesized through a series of reactions involving phenyl groups and but-1-enyl intermediates.

    Functional Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.

    Final Assembly: The ethyl-methylamino group is added through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or ethyl-methylamino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Chloroform, ethyl acetate, methanol

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various derivatives with modified functional groups

Scientific Research Applications

2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antineoplastic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It can influence signaling pathways, gene expression, and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: A well-known antineoplastic agent with a similar core structure.

    Droloxifene: Another compound with structural similarities and potential therapeutic applications.

Uniqueness

2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C27H31NO2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol

InChI

InChI=1S/C27H31NO2/c1-3-26(22-10-6-4-7-11-22)27(23-12-8-5-9-13-23)24-14-16-25(17-15-24)30-21-19-28(2)18-20-29/h4-17,29H,3,18-21H2,1-2H3/b27-26+

InChI Key

UCDLLZADXLRSGZ-CYYJNZCTSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)CCO)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCO)C3=CC=CC=C3

Origin of Product

United States

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